(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride
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Overview
Description
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzamido, acetoxy, and guanidino functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of Benzamido Group: This can be achieved by reacting an appropriate amine with benzoyl chloride under basic conditions.
Introduction of Acetoxy Group: The acetoxy group can be introduced via esterification reactions, often using acetic anhydride or acetyl chloride.
Guanidination: The guanidino group can be introduced by reacting an amine with a guanidinating reagent such as S-methylisothiourea sulfate.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido and guanidino groups may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Benzamidoacetoxy)-5-aminopentanoic acid hydrochloride
- (S)-2-(2-Benzamidoacetoxy)-5-hydroxy-pentanoic acid hydrochloride
- (S)-2-(2-Benzamidoacetoxy)-5-methyl-pentanoic acid hydrochloride
Uniqueness
(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride is unique due to the presence of the guanidino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where guanidino functionality is essential.
Properties
IUPAC Name |
(2S)-2-(2-benzamidoacetyl)oxy-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5.ClH/c16-15(17)18-8-4-7-11(14(22)23)24-12(20)9-19-13(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18);1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZYVKCMQVECEU-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC(CCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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